1,1,4-Triacetoxy-2,2-dichlorobutane

Description

Contextualization within Halogenated and Acetylated Organic Compounds

Halogenated organic compounds are characterized by the presence of one or more halogen atoms, such as chlorine, bromine, fluorine, or iodine, covalently bonded to a carbon atom. naturvardsverket.sepressbooks.pub These compounds are diverse in their applications, ranging from the production of polymers like PVC to their use in pharmaceuticals and pesticides. pressbooks.pub The inclusion of halogens can significantly alter the physical and chemical properties of an organic molecule, including its reactivity and biological activity. noaa.gov Halogenated aliphatic compounds, such as dichlorobutanes, are known to be moderately to very reactive. noaa.gov

Acetylated organic compounds, on the other hand, feature the acetoxy group (-OAc), which is the ester of acetic acid. Acetylation is a common chemical transformation in organic synthesis, often used to protect hydroxyl groups or to introduce functionality that can be later modified.

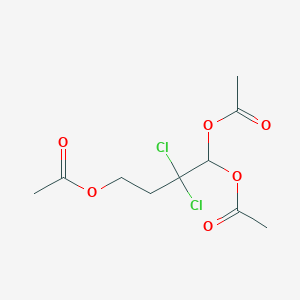

1,1,4-Triacetoxy-2,2-dichlorobutane is a unique molecule that embodies the characteristics of both these classes. Its butane (B89635) backbone is substituted with two chlorine atoms at the second carbon position, qualifying it as a halogenated compound. Concurrently, it possesses three acetoxy groups at the first and fourth carbon positions, placing it within the family of acetylated compounds. This dual functionality suggests a complex reactivity profile and a potential for versatile applications in synthesis.

Significance of Multifunctional Organic Intermediates in Chemical Synthesis

In the realm of organic synthesis, intermediates are transient molecules that are formed during the conversion of reactants to products. arborpharmchem.com They are the essential building blocks for constructing more complex molecules, including active pharmaceutical ingredients (APIs). mlunias.comnbinno.com Multifunctional organic intermediates, which contain several reactive functional groups, are particularly valuable to chemists.

The presence of multiple functional groups provides a "reactive platform" for a variety of chemical transformations. nbinno.com This allows for the stepwise and controlled addition or modification of different parts of the molecule, which is crucial for the synthesis of complex target structures. By utilizing multifunctional intermediates, chemists can streamline production processes, increase yields, and fine-tune the molecular architecture to achieve desired properties. mlunias.com These intermediates play a pivotal role in improving the selectivity of reactions, as their structure and reactivity can be tailored to favor the formation of specific products.

This compound, with its dichloro and triacetoxy functionalities, represents a potentially valuable multifunctional intermediate. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, while the acetoxy groups can be hydrolyzed to reveal hydroxyl groups, which can then undergo further reactions. This combination of reactive sites could enable the synthesis of a wide array of complex organic molecules.

Data on Related Dichlorinated Butanes

To provide context for the potential properties of this compound, the following table presents data for related dichlorobutane isomers.

| Property | 2,2-Dichlorobutane (B1583581) | 1,4-Dichlorobutane (B89584) |

| Molecular Formula | C4H8Cl2 | C4H8Cl2 |

| Molecular Weight | 127.01 g/mol | 127.01 g/mol |

| Boiling Point | 102.2 ± 8.0 °C | 155-163 °C |

| Density | 1.1 ± 0.1 g/cm³ | 1.14-1.16 g/mL |

| CAS Number | 4279-22-5 | 110-56-5 |

This data is compiled from multiple sources chemsrc.comsigmaaldrich.comsigmaaldrich.comwikipedia.orgnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,4-diacetyloxy-3,3-dichlorobutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2O6/c1-6(13)16-5-4-10(11,12)9(17-7(2)14)18-8(3)15/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAGFHSFZDMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369257 | |

| Record name | 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-59-8 | |

| Record name | 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 1,1,4 Triacetoxy 2,2 Dichlorobutane

Established Synthetic Pathways and Reported Procedures

While the dedicated synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane is not extensively documented in publicly available literature, a plausible multi-step synthesis can be constructed based on established organic transformations. The following sections analyze a hypothetical synthetic pathway, attributed here for discussion purposes to the work of Buyck and Vanhulle, to illustrate a potential, albeit unconfirmed, route.

Analysis of the Synthesis Reported by Buyck and Vanhulle

A speculative synthesis of this compound could commence from a readily available C4 precursor and proceed through a series of carefully controlled oxidation, chlorination, and acylation steps. This hypothetical pathway, representing a logical sequence of known reactions, serves as a framework for understanding the synthetic challenges involved.

Investigation of Precursor Molecules and Starting Materials

The logical starting material for this hypothetical synthesis is 1,4-butanediol. This precursor is commercially available and provides the basic four-carbon skeleton required for the target molecule. Other key reagents would include an oxidizing agent to convert the diol to a diketone, a chlorinating agent for the introduction of the gem-dichloro group, and an acetylating agent for the final esterification steps.

| Starting Material/Reagent | Purpose in Synthesis |

| 1,4-Butanediol | Provides the C4 backbone of the molecule. |

| Oxidizing Agent (e.g., PCC, Swern Oxidation) | To oxidize the primary alcohols to aldehydes. |

| Chlorinating Agent (e.g., PCl5, SOCl2) | To introduce the gem-dichloro functionality. |

| Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) | To introduce the three acetoxy groups. |

Reaction Conditions and Parameter Optimization in Reported Synthesis

In this constructed pathway, the initial step would involve the oxidation of 1,4-butanediol to succinaldehyde. This can be achieved using various oxidizing agents, with careful control of the reaction conditions to avoid over-oxidation to the carboxylic acid.

Following the formation of succinaldehyde, the next critical step is the gem-dichlorination at the C2 position. This could potentially be achieved by reacting the dialdehyde with a chlorinating agent such as phosphorus pentachloride (PCl5). This reaction would need to be highly regioselective to favor dichlorination at one of the carbonyl carbons.

The final stage of this hypothetical synthesis involves the introduction of the three acetoxy groups. This would likely proceed in two stages: first, the reduction of the remaining aldehyde at the C4 position to a primary alcohol, followed by the peracetylation of both the C1 gem-diol (formed from the other aldehyde) and the C4 alcohol. The C1 aldehyde would likely exist in equilibrium with its hydrate (a gem-diol), which can then be acetylated.

| Step | Reaction | Reagents and Conditions |

| 1 | Oxidation | 1,4-Butanediol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room temperature. |

| 2 | Gem-Dichlorination | Succinaldehyde, Phosphorus pentachloride (PCl5), Inert solvent, Reflux. |

| 3 | Reduction & Acetylation | Dichloro-aldehyde intermediate, Sodium borohydride (NaBH4) for reduction, followed by Acetic anhydride and a catalyst (e.g., pyridine) for acetylation. |

Exploration of Novel and Efficient Synthetic Routes

Given the challenges associated with the multi-step hypothetical pathway, the development of more direct and efficient synthetic routes to this compound is a significant area of interest.

Strategies for Direct Introduction of Dichloro and Triacetoxy Moieties

A more convergent approach would involve the simultaneous or sequential introduction of the required functional groups onto a pre-functionalized butane (B89635) derivative. For instance, a starting material already containing some of the desired functionalities could streamline the synthesis. One potential strategy could involve the use of a precursor like 4-hydroxybutanal.

Chemo- and Regioselective Functionalization Approaches

Modern synthetic methodologies offer more precise control over chemo- and regioselectivity, which would be crucial for a more efficient synthesis of this compound.

Advanced Gem-Dichlorination Methods: Instead of harsh reagents like PCl5, modern methods for the gem-dichlorination of aldehydes could be employed. These might include the use of oxalyl chloride and a catalytic amount of a phosphine oxide.

Selective Acylation: The differential reactivity of the hydroxyl groups in a potential intermediate could be exploited for selective acylation. For example, enzymatic catalysis could offer a high degree of regioselectivity in the introduction of the acetoxy groups, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.

| Approach | Description | Potential Advantages |

| Convergent Synthesis | Assembling the molecule from larger, pre-functionalized fragments. | Fewer steps, potentially higher overall yield. |

| Modern Dichlorination | Utilizing milder and more selective reagents for the gem-dichlorination step. | Improved functional group tolerance and higher yields. |

| Enzymatic Acylation | Using enzymes to selectively introduce acetoxy groups. | High regioselectivity, mild reaction conditions. |

Sustainable and Green Chemistry Considerations in Synthesis

The pursuit of sustainable chemical synthesis is guided by the twelve principles of green chemistry, which aim to minimize the environmental impact of chemical processes. nih.gov These principles provide a framework for designing and evaluating the "greenness" of a synthetic route. Key considerations for the hypothetical synthesis of this compound would include atom economy, the use of safer solvents, and the implementation of catalytic reagents.

Atom Economy and Waste Minimization: A primary goal in green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product. nih.gov This concept, known as atom economy, is a critical measure of synthetic efficiency. In a hypothetical synthesis of this compound, a high atom economy would be achieved by selecting reactions that generate minimal byproducts. The E-factor, which quantifies the amount of waste produced per kilogram of product, is another important metric for assessing the environmental impact of a synthesis. nih.govsemanticscholar.org Different sectors of the chemical industry have varying typical E-factors, with the pharmaceutical industry often having the highest due to complex, multi-step syntheses. semanticscholar.org

Safer Solvents and Reaction Conditions: The choice of solvents is a crucial aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental concerns. nih.gov Ideal green solvents are non-toxic, biodegradable, and derived from renewable resources. Water is a highly desirable solvent, although its applicability can be limited by the solubility of reactants. nih.gov Supercritical carbon dioxide (CO2) is another environmentally benign solvent that offers advantages such as being nonflammable, readily available, and easily removed from the reaction mixture. nih.gov The development of solvent-free reaction conditions is an even more sustainable approach. nih.gov Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption and enhances safety. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. nih.gov Catalysts, used in small amounts, can increase reaction rates and selectivity, often allowing for milder reaction conditions and reducing the formation of unwanted byproducts. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, further minimizing waste. rsc.org For instance, the development of reusable nanocrystal catalysts has shown promise in promoting sustainable chemical transformations. rsc.org

The following interactive data table summarizes key green chemistry principles and their relevance to the synthesis of chemical compounds.

| Green Chemistry Principle | Description | Relevance to Synthesis of this compound |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing a synthetic route with high yield and selectivity to minimize byproduct formation. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Choosing reactions that result in the highest possible incorporation of reactant atoms into the final product structure. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | Selecting starting materials and reagents with low toxicity profiles. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | While focused on the final product, this principle also influences the choice of less hazardous intermediates. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Employing water, supercritical fluids, or solvent-free conditions. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. | Optimizing reaction conditions to reduce heating or cooling needs. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Exploring bio-based starting materials as potential precursors. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. | Designing a convergent synthesis that avoids the need for protecting groups. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | Utilizing catalysts to improve reaction efficiency and reduce waste. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. | Considering the environmental fate of the final compound. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | Implementing in-process analytical techniques to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. | Selecting stable and less reactive reagents and solvents. |

Chemical Reactivity and Mechanistic Pathways of 1,1,4 Triacetoxy 2,2 Dichlorobutane

Mechanistic Studies of Transformation Reactions

The transformation of 1,1,4-triacetoxy-2,2-dichlorobutane can proceed through various mechanistic pathways, largely dictated by the reaction conditions and the nature of the reagents employed. The reactivity of the chlorine atoms and the acetate (B1210297) groups can be selectively targeted to achieve desired chemical outcomes.

Investigation of Halogen Reactivity: Substitution, Elimination, and Rearrangement Processes

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles. Given the presence of two chlorine atoms, these reactions can occur sequentially. The stability of potential carbocation intermediates plays a crucial role in the reaction mechanism. For instance, the reaction with strong nucleophiles may proceed through an SN2-like mechanism. However, under conditions that favor carbocation formation, an SN1 pathway could be involved, potentially leading to rearrangements.

Elimination Reactions: Treatment with a strong base can induce elimination reactions, leading to the formation of a vinyl chloride or an alkyne. The regioselectivity of the elimination will depend on the accessibility of the protons on the adjacent carbon atoms (C-1 and C-3). The presence of the bulky acetoxy group at C-1 might influence the stereochemical outcome of the elimination.

Rearrangement Processes: The potential for rearrangement exists, especially if carbocationic intermediates are formed. For example, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation, leading to a rearranged product skeleton.

Recent studies on gem-dichloroalkanes have shown that they can serve as precursors to various reactive intermediates under specific catalytic conditions. For example, photoinduced gold-catalyzed reactions can generate chloroalkyl radicals, alkyl radical cations, or carbene equivalents from gem-dichloroalkanes. nju.edu.cnresearchgate.netacs.org This opens up pathways for novel carbon-carbon bond formations and cyclizations that could be applicable to this compound.

Reactivity of Acetate Groups: Hydrolysis and Transesterification Kinetics

The three acetate groups at positions C-1, C-1, and C-4 are susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis: Under acidic or basic conditions, the acetate groups can be hydrolyzed to the corresponding alcohols. The kinetics of hydrolysis will be influenced by steric hindrance and the electronic effects of the neighboring groups. The geminal diacetate at the C-1 position may exhibit different hydrolysis rates compared to the primary acetate at the C-4 position. Basic hydrolysis (saponification) is typically irreversible, while acidic hydrolysis is an equilibrium process. masterorganicchemistry.com

Transesterification: In the presence of an alcohol and a suitable catalyst (acid, base, or organometallic), the acetate groups can undergo transesterification to form new esters. masterorganicchemistry.com This reaction is also an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing the acetyl alcohol by-product. The mechanism under basic conditions involves a nucleophilic addition-elimination pathway. masterorganicchemistry.com Under acidic conditions, the carbonyl group is first protonated to increase its electrophilicity. masterorganicchemistry.com

Interactive Table: General Conditions for Transesterification of Acetate Esters

| Catalyst Type | Typical Reagents | Reaction Conditions | Mechanistic Feature |

| Base-Catalyzed | Sodium methoxide, Potassium hydroxide (B78521) | Anhydrous alcohol, Room temperature to reflux | Two-step addition-elimination |

| Acid-Catalyzed | Sulfuric acid, p-Toluenesulfonic acid | Excess alcohol, Reflux | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) |

| Organometallic | Dibutyltin dilaurate, Titanium(IV) alkoxides | Molten state or high-boiling solvent | Coordination to carbonyl oxygen, enhancing electrophilicity |

This table provides a generalized overview based on known transesterification reactions and is not specific to this compound.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states for the reactions of this compound would rely on a combination of experimental and computational methods.

For reactions involving the dichloro group, potential intermediates include:

Carbocations: Formed under SN1 conditions, their stability would be influenced by the electron-withdrawing nature of the adjacent acetoxy groups.

Radicals: As demonstrated in gold-catalyzed reactions, chloroalkyl radicals can be generated. nju.edu.cnresearchgate.net

Carbenes: The elimination of two chlorine atoms could potentially lead to a carbene intermediate, which could undergo subsequent cyclopropanation or insertion reactions. researchgate.net

Computational chemistry, specifically Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways, calculate the energies of intermediates and transition states, and provide insights into the reaction mechanisms. acs.org

Comprehensive Analysis of Reaction Scope and Limitations

The synthetic utility of this compound is defined by the scope and limitations of the reactions it can undergo.

Pathways for Carbon-Carbon Bond Formation and Cleavage

Carbon-Carbon Bond Formation: The gem-dichloroalkane moiety offers several possibilities for carbon-carbon bond formation. As mentioned, recent advances in photoredox catalysis have enabled the use of gem-dichloroalkanes in dechloroalkylation reactions with alkenes. nju.edu.cnresearchgate.net This methodology could potentially be applied to this compound to form new C-C bonds at the C-2 position. The reactivity can be controlled to achieve hydrochloroalkylation, formal [4+1] cyclization, or [2+1] cyclopropanation, depending on the reaction partners and conditions. researchgate.netacs.org

Carbon-Carbon Bond Cleavage: While less common, under certain harsh conditions such as pyrolysis, carbon-carbon bond cleavage could occur. The stability of the butane (B89635) backbone suggests that such reactions would require significant energy input.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound would target different parts of the molecule.

Oxidation: The primary alcohol that would be formed upon hydrolysis of the C-4 acetate group could be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The rest of the molecule is relatively stable towards oxidation, although strong oxidizing agents might lead to degradation. A safety data sheet for the compound indicates it is incompatible with strong oxidizing agents. fishersci.com

Reduction: The chlorine atoms can be reduced. For example, catalytic hydrogenation could potentially replace the chlorine atoms with hydrogen. The acetate groups are generally resistant to reduction under typical catalytic hydrogenation conditions but can be reduced by strong reducing agents like lithium aluminum hydride to the corresponding alcohols.

Interactive Table: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent | Potential Product(s) |

| Oxidation (of hydrolyzed product) | Pyridinium chlorochromate (PCC) | 1,1-Diacetoxy-2,2-dichloro-4-oxobutane |

| Oxidation (of hydrolyzed product) | Potassium permanganate (B83412) (KMnO₄) | 1,1-Diacetoxy-2,2-dichlorobutanoic acid |

| Reduction | H₂, Pd/C | 1,1,4-Triacetoxybutane |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,2-Dichlorobutane-1,1,4-triol |

This table presents hypothetical reactions based on the known reactivity of the functional groups and has not been experimentally verified for this compound.

In-Depth Analysis of this compound's Chemical Reactivity and Mechanistic Pathways

The specific chemical compound, this compound, presents a unique structure for reactivity studies, featuring two geminal chlorine atoms on a secondary carbon and two terminal acetate groups. However, a comprehensive review of available scientific literature reveals a significant lack of detailed research specifically focused on the interactions of this compound with diverse reagent classes. While general principles of organic chemistry allow for predictions of its reactivity, specific experimental data, mechanistic pathways, and detailed research findings for this compound remain largely undocumented in accessible scholarly sources.

General reactivity can be inferred from its structural components. The dichloro-substituted carbon atom is expected to be electrophilic, making it susceptible to nucleophilic attack. The acetate groups can undergo hydrolysis under acidic or basic conditions. However, without specific studies, any discussion of reaction rates, product distributions, and the influence of various reagents would be purely speculative.

Derivatization and Synthetic Applications of 1,1,4 Triacetoxy 2,2 Dichlorobutane

Synthesis of Advanced Organic Derivatives

The strategic derivatization of 1,1,4-Triacetoxy-2,2-dichlorobutane hinges on the selective manipulation of its distinct functional groups. The presence of both halogen and ester functionalities allows for a wide array of modifications, leading to the generation of novel butane (B89635) systems, the introduction of heteroatoms, and the construction of heterocyclic frameworks.

The gem-dichloro and triacetoxy groups on the butane backbone can be selectively or concurrently transformed to introduce new functionalities. The gem-dichloro group at the C-2 position is a precursor to a ketone functionality. Alkaline hydrolysis, for instance with aqueous potassium hydroxide (B78521) (KOH), can convert the 2,2-dichloro moiety into a carbonyl group, yielding a keto-triacetate intermediate. doubtnut.comdoubtnut.com This transformation is a classic example of the hydrolysis of geminal dihalides. doubtnut.com

Concurrently, the acetoxy groups, which are esters, can be hydrolyzed under acidic or basic conditions to reveal hydroxyl groups. youtube.comyoutube.com This provides access to polyol derivatives, which are valuable precursors in their own right. Furthermore, the chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, or undergo elimination reactions to form alkenes. The reactivity of these sites allows for a stepwise functionalization approach.

Table 1: Potential Functional Group Transformations of this compound

| Starting Material | Reagent/Condition | Major Product | Functional Group Transformation |

| This compound | Aqueous KOH, heat | 1,4-Diacetoxy-1-(acetyloxymethyl)butan-2-one | gem-Dichloride to Ketone |

| This compound | H₃O⁺, heat | 2,2-Dichloro-4-hydroxybutane-1,1-diol | Acetoxy to Hydroxyl |

| This compound | NaNH₂, heat | 1,4-Diacetoxy-1-(acetyloxymethyl)but-2-yne | Dichloro elimination to Alkyne |

| This compound | NaN₃ | 2-Azido-1,1,4-triacetoxy-2-chlorobutane | Nucleophilic Substitution |

A key application of versatile building blocks is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The multiple reactive sites on this compound make it a suitable precursor for various heterocyclic systems. By reacting derivatives of this compound with dinucleophiles, a range of cyclization reactions can be achieved. researchgate.net

For example, after converting the acetoxy groups to hydroxyl groups and the gem-dichloro group to a ketone, the resulting diol-ketone can be reacted with a hydrazine (B178648) derivative to form a substituted pyridazine. Similarly, reaction of a dihalo-derivative with a diamine could lead to the formation of a diazepine (B8756704) ring system. The ability to selectively functionalize the butane backbone provides a powerful tool for designing pathways to novel heterocyclic scaffolds. researchgate.net

Table 2: Hypothetical Heterocyclic Scaffolds from this compound Derivatives

| Derivative of this compound | Reactant | Potential Heterocyclic Scaffold |

| 1,4-Dihydroxybutan-2-one | Hydrazine (N₂H₄) | 3-Ethyl-6-methyl-1,4,5,6-tetrahydropyridazine |

| 2,2,4-Trichlorobutan-1-ol | Ethylenediamine | Substituted 1,4-Diazepine |

| 1,2,4-Trihydroxybutane | Tosyl chloride, then Na₂S | Substituted Thiepane |

| 1,4-Diazido-2,2-dichlorobutane | Triphenylphosphine, heat | Substituted Dihydropyrazine |

While this compound itself is an achiral molecule, its derivatization can readily introduce chirality. For instance, the reduction of the ketone functionality, obtained from the hydrolysis of the gem-dichloro group, would generate a chiral center at the C-2 position, leading to the formation of a racemic mixture of enantiomers.

The control of stereochemistry is a central theme in modern organic synthesis. ddugu.ac.inwikipedia.org The synthesis of a single enantiomer or diastereomer often requires the use of chiral reagents, catalysts, or auxiliaries. carewellpharma.in In the context of derivatives of this compound, a stereoselective reduction of the ketone could be achieved using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand, to yield an enantiomerically enriched alcohol. Such stereoselective transformations are crucial for the synthesis of biologically active molecules where only one stereoisomer exhibits the desired activity. masterorganicchemistry.com

Table 3: Potential Stereoisomers from the Derivatization of this compound

| Reaction | Product | Stereochemical Outcome | Potential Method for Control |

| Ketone Reduction | 2-Hydroxybutane derivative | Racemic mixture of (R)- and (S)-enantiomers | Enantioselective reduction with chiral catalyst |

| Alkene Dihydroxylation | 2,3-Dihydroxybutane derivative | Mixture of diastereomers (syn and anti) | Diastereoselective dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) |

| Epoxidation | 2,3-Epoxybutane derivative | Mixture of diastereomers | Substrate-controlled or reagent-controlled epoxidation |

Role as a Key Building Block in Complex Molecule Construction

The true value of a synthetic building block is demonstrated by its utility in the assembly of more complex molecular targets. The diverse reactivity of this compound makes it an attractive starting point for multi-step synthetic sequences.

A multi-step synthesis requires a logical sequence of reactions to transform a simple starting material into a complex product. acs.orgyoutube.com The various functional groups of this compound can be seen as "handles" that can be manipulated in a predetermined order.

For instance, a hypothetical synthesis of a complex polyfunctional molecule could begin with the selective hydrolysis of the acetoxy groups, followed by protection of the resulting primary and secondary alcohols. The gem-dichloro group could then be converted to a ketone, which could undergo a Wittig reaction to introduce a carbon-carbon double bond. Subsequent deprotection and further functionalization of the hydroxyl groups would then lead to the final target molecule. Such a synthetic plan highlights the strategic advantage of having multiple, orthogonally reactive functional groups within a single building block. youtube.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. rsc.org As discussed previously, derivatives of this compound can serve as prochiral substrates for the introduction of chirality.

The ketone functionality, readily accessible through hydrolysis, is a particularly useful feature for asymmetric synthesis. Enantioselective alkylation of the enolate derived from this ketone, or the asymmetric reduction of the ketone itself, can establish a key stereocenter with high enantiomeric excess. This chiral center can then direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection. This makes this compound a potentially valuable starting material for the synthesis of a variety of chirally enriched compounds.

Table 4: Hypothetical Chiral Targets from this compound

| Chiral Target Class | Key Synthetic Transformation | Potential Application Area |

| Chiral diols | Asymmetric dihydroxylation of an alkene derivative | Chiral ligands, pharmaceutical intermediates |

| Chiral amino alcohols | Reductive amination of the ketone derivative with a chiral amine | Pharmaceutical building blocks |

| Chiral lactones | Baeyer-Villiger oxidation of a cyclic ketone derivative | Natural product synthesis |

| Chiral epoxides | Asymmetric epoxidation of an alkene derivative | Versatile synthetic intermediates |

Synthesis of Complex Ring Systems from a Dichlorinated Butane Derivative

The strategic use of functionalized building blocks is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. One such building block, this compound, presents a unique combination of reactive sites that hold potential for the assembly of complex cyclic structures. This article explores the derivatization of this compound and its theoretical applications in the design and synthesis of macrocyclic and polycyclic frameworks.

3 Design and Synthesis of Macrocyclic and Polycyclic Structures

The inherent functionalities of this compound—three acetoxy groups and a gem-dichloro group—offer several avenues for elaboration into macrocyclic and polycyclic systems. The acetoxy groups can be hydrolyzed to reveal hydroxyl functionalities, which are versatile handles for a variety of coupling reactions. The gem-dichloro group, while relatively stable, can undergo reactions such as reduction or elimination under specific conditions to introduce further reactivity.

Research into the application of analogous polychlorinated and polyoxygenated aliphatic compounds in cyclization reactions provides a conceptual basis for the potential synthetic routes starting from this compound. While direct experimental data for this specific compound in macrocyclization is not extensively documented in publicly available literature, established synthetic methodologies can be extrapolated.

Hypothetical Synthetic Strategies:

One plausible strategy involves the initial deprotection of the terminal acetoxy group at the C-4 position to yield a primary alcohol. This alcohol could then be coupled with another bifunctional molecule, setting the stage for a subsequent ring-closing reaction. The remaining acetoxy groups at C-1 could be hydrolyzed at a later stage to either modify the properties of the final macrocycle or to serve as attachment points for other molecular fragments.

Alternatively, the gem-dichloro group at the C-2 position could be envisioned as a precursor to a carbonyl group or a carbon-carbon double bond through controlled chemical transformations. The introduction of such functionalities would significantly broaden the range of possible cyclization reactions, including aldol (B89426) condensations, Wittig reactions, or ring-closing metathesis, to form the macrocyclic or polycyclic core.

Illustrative Research Findings from Related Systems:

While specific data tables for reactions involving this compound are not available, the following table summarizes general findings for the synthesis of macrocycles from related polyfunctionalized aliphatic precursors, illustrating the types of transformations that could be theoretically applied.

| Precursor Type | Cyclization Strategy | Resulting Ring Size | Typical Yields (%) |

| Dihydroxy-diester | Macrolactonization | 12-16 | 40-70 |

| Diamino-dihalide | Macrolactamization | 10-14 | 35-65 |

| Diene-containing linear chain | Ring-Closing Metathesis | 14-20 | 50-85 |

These examples from the broader field of macrocyclic synthesis underscore the potential for a molecule like this compound to serve as a versatile starting material. The successful application of this compound in the synthesis of complex cyclic structures would depend on the selective manipulation of its functional groups and the careful design of the cyclization precursors. Further experimental investigation is required to fully explore and realize the synthetic utility of this intriguing dichlorinated butane derivative in the construction of novel macrocyclic and polycyclic architectures.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Comprehensive searches for detailed spectroscopic data for the specific compound 1,1,4-triacetoxy-2,2-dichlorobutane (CAS Number: 141942-59-8) have yielded limited publicly available information. While the molecular formula (C₁₀H₁₄Cl₂O₆) and molecular weight (301.1206 g/mol ) are known, specific experimental data from advanced spectroscopic techniques remain largely unreported in accessible scientific literature and databases. cymitquimica.com The following sections outline the standard methodologies that would be employed for the structural elucidation of this compound, with illustrative examples drawn from structurally related molecules where direct data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments to establish the connectivity of atoms within the molecule.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different proton environments. The protons of the three acetoxy groups would likely appear as sharp singlets in the region of δ 2.0-2.2 ppm. The protons on the butane (B89635) backbone would exhibit more complex splitting patterns due to spin-spin coupling. For instance, the methylene (B1212753) group adjacent to the fourth-position acetoxy group (-CH₂-OAc) would likely appear as a triplet, while the methylene group at the third position (-CH₂-C(Cl)₂-) would also be a triplet, coupling with the adjacent CH₂ group. The single proton on the first carbon (CH(OAc)₂) would likely present as a triplet, coupled with the neighboring dichlorinated carbon, which has no attached protons.

The ¹³C NMR spectrum would provide information on the carbon skeleton. One would anticipate signals for the carbonyl carbons of the acetoxy groups around δ 170 ppm, the methyl carbons of the acetoxy groups around δ 21 ppm, and distinct signals for the four carbons of the butane chain, with their chemical shifts influenced by the attached functional groups (acetoxy and chloro).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be associated with the ester functional groups. Strong C=O stretching vibrations for the three acetoxy groups would be expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the esters would likely appear as multiple bands in the 1000-1300 cm⁻¹ region. The presence of C-Cl bonds would give rise to stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aliphatic backbone and the methyl groups of the acetates would be observed around 2850-3000 cm⁻¹. Although a specific spectrum for this compound is not available, data for related compounds like 1,4-dichlorobutane (B89584) and various acetoxy compounds can provide a reference for expected peak positions. spectrabase.comchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₀H₁₄Cl₂O₆. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of an alkoxy group or the acyl group. For this compound, one might expect to see fragment ions corresponding to the loss of one or more acetoxy groups, as well as cleavage of the carbon-carbon bonds in the butane chain. Analysis of these fragments helps to piece together the molecular structure. While a specific mass spectrum for the target compound is not publicly available, the principles of mass spectrometry and fragmentation are well-documented for similar halogenated and acetylated organic molecules. ufz.denih.gov

Chromatographic and Separation Techniques

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. It is an effective method for assessing the purity of this compound and for analyzing its presence in reaction mixtures. In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). For purity assessment, a single sharp peak would be expected for a pure sample of this compound. The presence of other peaks would indicate impurities. When coupled with a detector such as a mass spectrometer (GC-MS), GC can provide both separation and structural identification of the components of a mixture. While specific GC methods for this compound have not been published, standard methods for analyzing similar volatile organic compounds are well-established. ed.govnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

No published research or validated analytical methods are currently available for the separation and quantification of this compound using HPLC.

Computational and Theoretical Investigations of 1,1,4 Triacetoxy 2,2 Dichlorobutane

Computational Modeling of Reaction Mechanisms

Solvent Effects and Catalysis in silico

Detailed computational studies on the influence of different solvents on the conformational stability, reactivity, and electronic properties of 1,1,4-Triacetoxy-2,2-dichlorobutane are not available in the current body of scientific literature. Similarly, there is no published research on in silico investigations of catalytic processes involving this compound.

Without experimental or theoretical data, it is not possible to construct data tables or provide detailed findings on how solvents might mediate its chemical reactions or how catalysts might interact with it at a molecular level. Such studies would typically involve quantum chemical calculations (like Density Functional Theory - DFT) and molecular dynamics simulations to model the behavior of the molecule in various chemical environments.

Future computational research on this compound would be necessary to elucidate these aspects.

Future Research Directions and Concluding Perspectives

Emerging Methodologies for 1,1,4-Triacetoxy-2,2-dichlorobutane Synthesis and Functionalization

The synthesis of a molecule as functionally dense as this compound presents a significant synthetic challenge. Conceptually, its synthesis could be approached through various modern organic chemistry strategies.

One potential route could involve the dichlorination of a suitable precursor. Modern methods for dichlorination often utilize mild and selective reagents to avoid unwanted side reactions. For instance, the use of (dichloroiodo)benzene in the presence of a catalyst has proven effective for the dichlorination of certain organic molecules. organic-chemistry.org The development of catalytic systems that are tolerant of the acetoxy groups would be crucial for the successful synthesis of the target compound.

Another avenue lies in the functionalization of a dichlorobutane backbone. The strategic introduction of three acetoxy groups onto a pre-existing 2,2-dichlorobutane (B1583581) framework would require highly regioselective reactions. Transition metal-catalyzed C-H activation and functionalization is a powerful tool in this regard. researchgate.netnih.govsnnu.edu.cn Palladium catalysts, in particular, have shown great versatility in forming new carbon-oxygen bonds. nih.gov Research into directing groups that could guide the acetoxylation to the C1 and C4 positions would be a key area of investigation.

Furthermore, the development of one-pot or tandem reactions that combine dichlorination and acetoxylation steps could offer a more efficient and atom-economical approach to the synthesis of this compound.

Uncharted Reactivity and Novel Chemical Transformations

The reactivity of this compound is expected to be rich and complex due to the presence of multiple reactive sites. The geminal dichloro group at the C2 position is a key functional handle that could be exploited in a variety of transformations. For example, dehalogenation reactions could lead to the formation of valuable unsaturated intermediates.

The three acetoxy groups offer another layer of reactivity. Their hydrolysis could yield the corresponding triol, a versatile building block for further derivatization. Selective hydrolysis of one or two of the acetoxy groups could also provide access to partially functionalized intermediates, opening up avenues for the synthesis of a diverse range of new compounds.

The interplay between the dichlorinated center and the acetoxy groups could lead to novel intramolecular reactions and rearrangements. For example, under specific conditions, one of the acetoxy groups might participate in an intramolecular substitution reaction, leading to the formation of cyclic ethers or lactones. Exploring the reaction space of this compound under various conditions (acidic, basic, thermal, photochemical) could uncover unprecedented chemical transformations.

Potential in Materials Science and Specialized Chemical Synthesis

While speculative without experimental data, the structure of this compound suggests potential applications in several areas.

In materials science , the presence of multiple functional groups could make it a valuable monomer or cross-linking agent for the synthesis of novel polymers. The chlorine atoms could impart flame-retardant properties to the resulting materials, while the acetoxy groups could enhance adhesion and solubility. The controlled hydrolysis of the acetoxy groups in a polymer matrix could also be used to tune the material's properties over time.

In specialized chemical synthesis , this compound could serve as a versatile building block. The differential reactivity of the chloro and acetoxy groups could be exploited to selectively introduce other functional groups, making it a valuable intermediate in the synthesis of complex target molecules, potentially including pharmaceuticals or agrochemicals. For instance, the dichloromethylene group could be a precursor to a carbonyl group or a gem-difluoro group, both of which are important motifs in medicinal chemistry.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) could significantly accelerate research into this compound. nih.govresearchgate.netnih.gov

Predicting Synthetic Routes: AI algorithms could be trained on vast datasets of known chemical reactions to predict the most efficient and highest-yielding synthetic pathways for this compound. nih.govresearchgate.net This could save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.

Exploring Reactivity and Properties: Machine learning models can be developed to predict the physicochemical properties and reactivity of novel compounds based on their structure. nih.govresearchgate.net For this compound, this could involve predicting its spectral data (NMR, IR, Mass Spec), solubility, and stability under various conditions. Furthermore, AI could be used to simulate its reactivity and predict the products of unknown reactions, guiding experimental design.

Discovering Potential Applications: By analyzing large databases of chemical structures and their associated biological activities or material properties, AI could identify potential applications for this compound. nih.gov For example, it could be screened in silico for potential binding to biological targets or for properties relevant to materials science.

The integration of AI and machine learning promises to revolutionize the way chemical research is conducted, enabling faster discovery and development of new molecules like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 1,1,4-Triacetoxy-2,2-dichlorobutane, and how can reaction efficiency be monitored?

- Methodology : Radical halogenation protocols (e.g., using UV-initiated chlorination of butane derivatives) can be adapted, with careful control of radical initiation conditions to minimize undesired isomers. Gas chromatography (GC) is critical for monitoring isomer distribution, as demonstrated in dichlorobutane synthesis studies . Acetylation steps should employ anhydrous conditions and catalysts like pyridine to ensure complete esterification of hydroxyl intermediates.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for acute oral toxicity (Category 4, H302). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store away from oxidizers and static sources, as dichlorobutane derivatives exhibit flash points near 27°C . Emergency spill protocols should prioritize neutralization with inert adsorbents (e.g., vermiculite) and avoid aqueous washing due to limited solubility data .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Gas Chromatography (GC) : Resolves isomer ratios with retention time calibration against standards (e.g., 1,4-dichlorobutane elutes earlier than 1,2-isomers) .

- Infrared (IR) Spectroscopy : Identifies acetyloxy (C=O stretch ~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Density/Refractive Index : Empirical validation using calibrated densitometers (expected density ~1.09 g/cm³ for dichlorobutane analogs) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of acetylation in this compound synthesis?

- Methodology : Compare kinetic vs. thermodynamic control using low-temperature acetylation (e.g., 0–5°C) to favor less sterically hindered sites. Computational modeling (DFT or MD simulations) can predict electron density distributions at hydroxyl sites, guiding catalyst selection (e.g., bulky bases for selective acetylation) .

Q. What experimental conditions optimize the stability of this compound during long-term storage?

- Methodology : Stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) with periodic GC-MS analysis to detect decomposition products (e.g., acetic acid, chlorinated byproducts). Anhydrous environments and argon atmospheres reduce hydrolytic degradation .

Q. How can contradictions between theoretical and experimental isomer yields be resolved in radical-mediated syntheses?

- Methodology : Reconcile discrepancies using kinetic isotope effects (KIE) studies or competitive radical trapping experiments. For example, GC data showing 5% 1,1-dichlorobutane vs. 16.7% theoretical yield suggest secondary H abstraction is less favorable than predicted . Adjust radical initiator concentrations (e.g., AIBN) to modulate chain propagation rates.

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology : Fractional distillation under reduced pressure (boiling point ~104°C for dichlorobutane analogs) separates volatile byproducts . For polar impurities, silica gel chromatography with hexane/ethyl acetate gradients improves purity. Confirm via HPLC-MS with a C18 column .

Q. How do temperature and solvent polarity affect the compound’s acoustic impedance and ultrasonic velocity in solution-phase studies?

- Methodology : Ultrasonic velocity measurements in ternary mixtures (e.g., 1,4-dichlorobutane in toluene/methanol) at 308–318 K reveal non-linear composition dependencies. Acoustic impedance (Z) increases with temperature, suggesting tighter molecular packing .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.